

# Strategies to reduce burning or stinging sensation in crisaborole formulations

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## Technical Support Center: Crisaborole Formulation Strategies

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for crisaborole formulations. This guide is designed to provide you, our fellow researchers and developers, with in-depth technical insights and actionable strategies to address a common challenge encountered during the development of crisaborole topicals: the sensation of burning or stinging upon application. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only understand the potential causes of this sensory irritation but also to rationally design and test formulations with improved patient compliance and tolerability.

## Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stinging sensation associated with crisaborole formulations.

**Q1:** What is the reported incidence of burning or stinging with the commercial crisaborole ointment, Eucrisa®?

A1: In clinical trials, application site pain, including burning or stinging, was the most common adverse reaction. It was reported in approximately 4% of patients using Eucrisa® compared to 1% of patients using the vehicle alone.[1][2] This sensation is typically mild to moderate and often resolves within a day of application.[1]

Q2: What are the likely causes of this stinging sensation?

A2: The stinging sensation is likely multifactorial, stemming from a combination of the active pharmaceutical ingredient (API), the formulation's excipients, and the compromised skin barrier of patients with atopic dermatitis.

- **Crisaborole's Mechanism of Action:** While the exact mechanism is not fully elucidated, phosphodiesterase 4 (PDE4) inhibitors like crisaborole can modulate neuronal activity, which may contribute to sensory nerve stimulation.[3][4][5][6][7]
- **Formulation Excipients:** The commercially available ointment contains ingredients like propylene glycol and butylated hydroxytoluene (BHT).[8] Propylene glycol is a well-documented skin irritant, and BHT has been associated with allergic contact dermatitis in some individuals.[1][4][9]
- **Compromised Skin Barrier:** Patients with atopic dermatitis have a dysfunctional skin barrier, which can allow deeper penetration of formulation components and increased access to sensory nerve endings, thereby heightening the sensation of irritation.

Q3: Are there any immediate practical tips for patients to reduce the stinging sensation?

A3: Yes, several practical measures can be suggested to patients to improve tolerability, which can also inform your formulation development goals:

- **Refrigeration:** Applying a refrigerated moisturizer before and after the crisaborole ointment can help soothe the skin.
- **Cooling the Product:** Storing the crisaborole ointment in a refrigerator may also reduce the stinging sensation upon application.
- **Avoid Application on Severely Inflamed Skin:** It is advisable to avoid applying the ointment to open lesions or severely inflamed areas initially.

- **Gradual Introduction:** Starting with a small test area on healthy skin can help gauge individual sensitivity.
- **Pre-treatment with Corticosteroids:** A short course of a topical corticosteroid to reduce inflammation before initiating crisaborole therapy may improve tolerability.

## Troubleshooting Guide: Formulation Strategies to Mitigate Stinging

This section provides a more technical, in-depth guide for formulators to proactively design crisaborole formulations with a reduced potential for sensory irritation.

### Understanding the Underlying Mechanisms of Stinging

A burning or stinging sensation is a sensory response mediated by nociceptors in the skin. The activation of these nerve endings can be triggered by chemical, thermal, or mechanical stimuli. In the context of topical formulations, chemical activation is the primary concern.

#### Hypothesized Mechanism of Crisaborole-Induced Stinging

Figure 1. A diagram illustrating the multifactorial nature of crisaborole-induced stinging.

### Strategic Excipient Selection

The choice of excipients is paramount in developing a well-tolerated topical formulation.

Propylene glycol, a common solvent and penetration enhancer, is a known irritant.[\[10\]](#)

Consider replacing it with less irritating alternatives.

Alternative Solvent	Key Properties	Recommended Starting Concentration
Propanediol (1,3-Propanediol)	Plant-derived, good humectant, low irritation potential.	5-15% w/w
Butylene Glycol	Good solvent, humectant, and slip agent.	5-20% w/w
Pentylene Glycol	Humectant with antimicrobial properties.	1-5% w/w

Butylated hydroxytoluene (BHT) can be a contact allergen.[\[1\]](#)[\[9\]](#) Consider replacing it with alternatives that have a lower sensitization potential.

- Tocopherol (Vitamin E): A well-established antioxidant with a good safety profile.
- Ascorbyl Palmitate: An oil-soluble form of Vitamin C.

The inclusion of anti-irritant excipients can actively counteract the stinging sensation.

- Glycerol: A humectant with proven anti-irritant and skin-hydrating properties.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) [\[15\]](#) Studies have shown its effectiveness in concentrations ranging from 5% to 20%.[\[13\]](#)
- Strontium Salts (e.g., Strontium Chloride, Strontium Nitrate): These have been shown to significantly reduce chemically induced sensory irritation.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Concentrations of 2-4% have been found to be effective.[\[18\]](#)[\[19\]](#)
- Bisabolol: A component of chamomile, known for its anti-inflammatory and soothing properties.
- Allantoin: A skin-soothing and protecting agent.

## pH Optimization

The pH of a topical formulation can significantly impact skin barrier function and irritation potential. The natural pH of the skin is acidic, typically between 4.5 and 5.5.[\[9\]](#)[\[20\]](#) Formulations

with a pH outside this range can cause irritation.

A patent for a stable crisaborole formulation suggests a pH of 5.5.[21] It is recommended to buffer your formulation to maintain a pH within the skin's natural range.

pH Adjuster	Type	Notes
Citric Acid / Sodium Citrate	Acid / Conjugate Base	A common and effective buffering system.
Lactic Acid / Sodium Lactate	Acid / Conjugate Base	Also has moisturizing properties.
Phosphoric Acid / Sodium Phosphate	Acid / Conjugate Base	Provides good buffering capacity.

## Advanced Drug Delivery Systems

Encapsulating crisaborole in a novel drug delivery system can modulate its release and reduce direct contact with sensory nerve endings.

- Nanoemulsions/Nanoemulgels: These systems can enhance the solubility and penetration of crisaborole while potentially improving tolerability.[22][23][24][25]
- Liposomes/Glycerosomes: Encapsulating crisaborole in lipid-based vesicles can control its release and may reduce irritation. A study on crisaborole-loaded glycerosomes showed enhanced skin permeation.[26]

## Experimental Protocols

The following are example protocols for testing the irritation potential of new crisaborole formulations.

### Protocol 1: In Vitro Skin Irritation Testing (Reconstructed Human Epidermis Model)

This protocol provides a non-animal alternative for assessing skin irritation potential.

- Prepare Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, SkinEthic™ RHE) according to the manufacturer's instructions.
- Apply a defined amount (e.g., 25-50 µL) of the test formulation and control formulations (e.g., vehicle without crisaborole, positive control like 5% SDS, negative control like PBS) to the surface of the RhE tissues.
- Incubate for a specified time (e.g., 60 minutes).
- Wash the tissues to remove the test substances.
- Incubate the tissues in fresh medium for 24-42 hours.
- Assess cell viability using an MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

## Protocol 2: Sensory Irritation Panel (Stinging Test)

This protocol uses human volunteers to assess the stinging potential of formulations. Note: This should be conducted under IRB approval and with informed consent.

- Recruit healthy volunteers with self-perceived sensitive skin.
- Apply a standardized amount of the test and control formulations to a defined area on the nasolabial fold.
- Ask volunteers to rate the intensity of any stinging or burning sensation on a visual analog scale (VAS) or a 0-4 scale at predefined time points (e.g., 1, 2, 5, 10, and 15 minutes) after application.
- Analyze the data to compare the stinging potential of different formulations.

Workflow for Developing and Testing a Low-Stinging Crisaborole Formulation

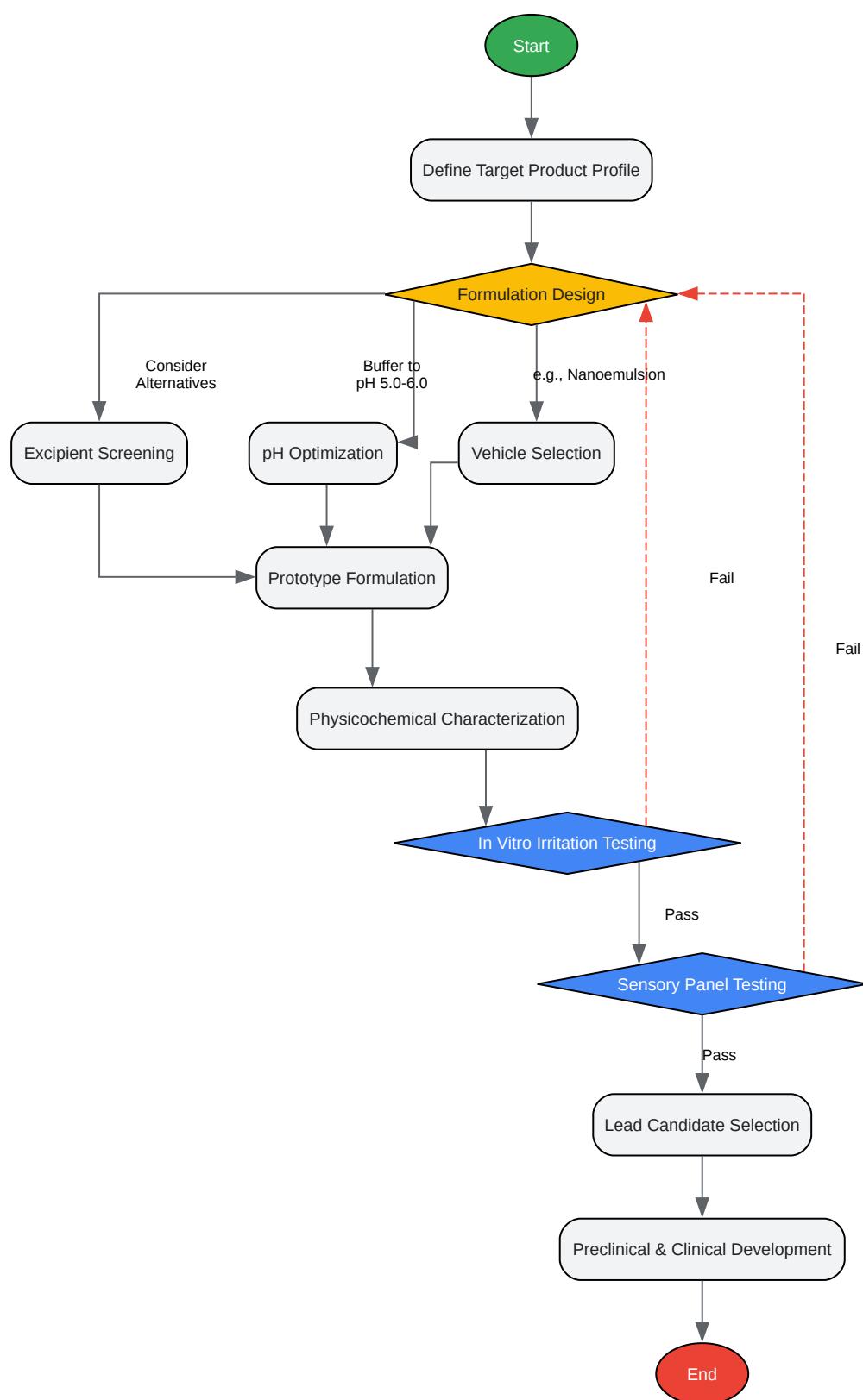
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Figure 2. A workflow diagram for the development and testing of a low-stinging crisaborole formulation.

## Conclusion

Mitigating the burning and stinging sensation associated with crisaborole formulations is a critical step in developing a patient-centric and commercially successful product. By understanding the potential causative factors and strategically selecting excipients, optimizing pH, and exploring advanced delivery systems, researchers can significantly improve the tolerability of their formulations. The troubleshooting guide and experimental protocols provided here offer a robust framework for your development efforts.

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